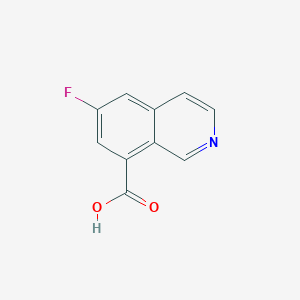

6-Fluoroisoquinoline-8-carboxylic acid

Description

Significance of Fluorinated Isoquinoline (B145761) Carboxylic Acids as Research Scaffolds

Fluorinated isoquinoline carboxylic acids represent a privileged structural motif in the design of functional molecules. The isoquinoline core, a bicyclic aromatic system containing a nitrogen atom, is a common feature in many biologically active natural products and synthetic compounds. The addition of a fluorine atom and a carboxylic acid group to this scaffold imparts unique characteristics that are highly advantageous in research settings.

The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for biological targets. The carboxylic acid group, on the other hand, provides a handle for further chemical modification and can act as a key interacting moiety with biological receptors.

Historical Development and Evolution of Research on Isoquinoline Derivatives

Research into isoquinoline derivatives has a rich history, dating back to the isolation of the first isoquinoline alkaloids from natural sources. Early work focused on the extraction, structure elucidation, and synthesis of these naturally occurring compounds, which exhibited a wide range of pharmacological activities.

Over the decades, synthetic methodologies for constructing the isoquinoline ring system have become increasingly sophisticated. Classical methods have been supplemented by modern transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, allowing for the efficient and regioselective synthesis of a diverse array of isoquinoline derivatives. This has enabled chemists to systematically explore the structure-activity relationships of this compound class, leading to the development of numerous therapeutic agents.

Overview of Current Research Trajectories for 6-Fluoroisoquinoline-8-carboxylic Acid

While extensive research has been conducted on the broader class of fluorinated quinolines and isoquinolines, particularly in the context of antibacterial agents, specific and detailed research focused solely on this compound is still emerging. Current research trajectories for closely related fluorinated isoquinoline and quinoline (B57606) carboxylic acids are largely concentrated in the field of medicinal chemistry.

Scientists are actively investigating the potential of these scaffolds as core structures for the development of new therapeutic agents. For instance, derivatives of fluorinated quinolone carboxylic acids have shown significant promise as potent antibacterial agents. nih.govgoogle.comresearchgate.net The structural features of this compound make it an attractive building block for creating novel compounds with potential applications in areas such as oncology and infectious diseases. Further research is required to fully elucidate the specific biological activities and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKZYMUSHOSMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 6 Fluoroisoquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 6-Fluoroisoquinoline-8-carboxylic acid, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the region of 12 δ, with its exact position being dependent on solvent and concentration. openstax.org The aromatic protons on the isoquinoline (B145761) ring system would resonate in the range of 7.0-9.0 δ. The fluorine atom at the C6 position will influence the chemical shifts of adjacent protons through space and through bonds, and will also introduce heteronuclear coupling (J-coupling), splitting the signals of nearby protons.

In the ¹³C NMR spectrum, the carboxyl carbon is characteristically found in the downfield region of 165 to 185 δ for aromatic acids. openstax.org The carbon atoms of the isoquinoline ring will appear between approximately 110 and 160 δ. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key feature for its identification. Other carbons in proximity to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl Proton (-COOH) | > 12.0 | - |

| Carboxyl Carbon (-C OOH) | - | 165 - 185 |

| Aromatic Protons | 7.0 - 9.0 | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment of the fluorine atom. researchgate.net For this compound, the ¹⁹F NMR spectrum would likely show a single resonance for the C6 fluorine atom. The precise chemical shift provides information about the electronic nature of the isoquinoline ring. nih.gov Furthermore, this signal would be split into a multiplet due to coupling with neighboring aromatic protons (e.g., H5 and H7), providing crucial connectivity information. wikipedia.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would reveal which aromatic protons are adjacent to each other on the isoquinoline ring, helping to trace the connectivity of the proton framework.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). libretexts.org This allows for the direct assignment of a carbon signal based on the signal of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). researchgate.netnih.gov For this compound, key HMBC correlations would include the correlation from the H5 and H7 protons to the fluorine-bearing C6, and correlations from the H7 proton to the carboxyl carbon (C8), confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₆FNO₂, corresponding to a molecular weight of approximately 191.16 g/mol .

In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be expected. Aromatic carboxylic acids exhibit characteristic fragmentation patterns. youtube.comwhitman.edu Key fragmentation pathways for this molecule would likely include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion peak at [M - 17].

Loss of the carboxyl group (•COOH): Leading to a fragment ion peak at [M - 45]. libretexts.org

Decarboxylation (loss of CO₂): This can occur, producing a fragment ion at [M - 44].

The stable isoquinoline ring structure would likely remain intact in several major fragments, and further fragmentation could involve the cleavage of the ring system itself. The presence of the fluorine atom serves as a distinctive marker in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragments

| Fragment | Mass Loss (Da) | Predicted m/z |

|---|---|---|

| Molecular Ion [C₁₀H₆FNO₂]⁺ | 0 | ~191 |

| [M - OH]⁺ | 17 | ~174 |

| [M - CO₂]⁺ | 44 | ~147 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com

The IR spectrum of this compound would be characterized by several distinct absorption bands:

O–H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. openstax.orgorgchemboulder.com

Aromatic C–H Stretch: These absorptions typically appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected. For aromatic acids, this band typically appears between 1710 and 1680 cm⁻¹ due to conjugation with the aromatic ring. libretexts.org

C=C and C=N Stretches: Medium to strong absorptions from the isoquinoline ring system are expected in the 1650-1450 cm⁻¹ region. researchgate.net

C–O Stretch and O–H Bend: The C–O stretching vibration of the carboxylic acid is typically found in the 1320-1210 cm⁻¹ range, while O–H bending vibrations appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

C–F Stretch: A strong absorption band for the carbon-fluorine bond stretch is expected in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C–H Stretch | > 3000 |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C=C / C=N Stretches | 1650 - 1450 |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 |

Computational and Theoretical Investigations of 6 Fluoroisoquinoline 8 Carboxylic Acid

Computational Mechanistic Studies:Studies that have computationally modeled specific reactions involving 6-Fluoroisoquinoline-8-carboxylic acid to identify transition states, calculate activation energies, and elucidate reaction mechanisms.rsc.orgresearchgate.netThis would also involve research on how different solvents computationally affect the molecule's structure and reactivity.researchgate.net

Without such dedicated research, any attempt to create the specified article would result in generalized statements based on related but different compounds, failing to provide the specific, factual, and data-driven content required.

Ligand-Target Interaction Modeling for Molecular Recognition Research

The exploration of how a small molecule like this compound interacts with a biological target is fundamental to understanding its potential therapeutic effects. Computational modeling provides a powerful lens to visualize and quantify these interactions at an atomic level.

Molecular Docking for Binding Mode Prediction in Protein Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the active site of a specific protein target. The process allows for the prediction of the most likely binding pose and the estimation of the binding affinity, typically expressed as a scoring function or binding energy.

For a hypothetical study, the predicted binding mode would be analyzed to understand how the isoquinoline (B145761) scaffold, the fluorine atom, and the carboxylic acid group orient themselves within the binding pocket. The results would likely be presented in a table format, detailing the binding energies and key interacting residues.

Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase X | -8.5 | Lys72, Glu91, Leu148 |

WaterMap Analysis for Solvent Contributions to Binding Affinity

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. nih.gov This analysis helps to identify "unhappy" or high-energy water molecules that, if displaced by a ligand, can lead to a significant increase in binding affinity. nih.gov

Analysis of Specific Non-Covalent Interactions (e.g., Hydrogen Bonds, Aromatic Stacking)

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. A detailed computational analysis would dissect these interactions to understand the key drivers of binding for this compound.

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (e.g., lysine, arginine, serine) in a protein's active site. The nitrogen atom in the isoquinoline ring could also act as a hydrogen bond acceptor.

Aromatic Stacking (π-π Interactions): The isoquinoline ring system can engage in aromatic stacking interactions with planar side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom at the 6-position could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A comprehensive study would typically present these interactions in a detailed table, quantifying bond lengths and the residues involved.

Hypothetical Non-Covalent Interactions for this compound with Protein Kinase X

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O) | Lys72 (NH) | 2.8 |

| Hydrogen Bond | Carboxylic Acid (OH) | Glu91 (O) | 2.9 |

It is important to reiterate that the specific data presented in the tables above is hypothetical and serves to illustrate the type of results that would be generated from the described computational investigations. Further experimental and computational research is required to elucidate the precise molecular interactions of this compound.

Applications of 6 Fluoroisoquinoline 8 Carboxylic Acid in Chemical Research and Development

Role as a Versatile Chemical Building Block

The chemical architecture of 6-fluoroisoquinoline-8-carboxylic acid, characterized by its reactive sites and functional groups, establishes it as a versatile building block in organic synthesis. This versatility allows for its incorporation into a wide array of more complex molecular structures.

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic pharmaceuticals. researchgate.net The presence of the carboxylic acid group at the 8-position and the fluorine atom at the 6-position of this compound provides strategic points for chemical modification. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, or it can participate in coupling reactions to form larger, more intricate molecular frameworks.

For instance, isoquinoline-based carboxylic acids are utilized in the synthesis of novel anti-tumor agents. In one study, isoquinoline-3-carboxylic acid moieties were conjugated to a central scaffold to create a multi-pharmacophore molecule with significant anti-tumor activity. nih.gov This highlights the potential of this compound to serve as a key component in the construction of complex bioactive molecules. The synthesis of fluorinated isoquinolines has been a subject of considerable research, with various methods developed for their preparation, underscoring their importance in creating diverse chemical entities. researchgate.net

| Precursor | Reaction Type | Product Class | Reference |

| Isoquinoline-3-carboxylic acid | Amide coupling | Multi-pharmacophore anti-tumor agent | nih.gov |

| Fluorinated isoquinoline precursors | Various cyclization reactions | Diverse fluorinated isoquinoline derivatives | researchgate.net |

The development of chemical probes is crucial for elucidating biological pathways and validating drug targets. The structural attributes of this compound make it an attractive precursor for the design of such probes. The fluorinated isoquinoline core can serve as a recognition element for specific biological targets, while the carboxylic acid handle allows for the attachment of reporter groups, such as fluorophores or affinity tags.

Fluorinated compounds are increasingly being used in the development of chemical probes for various applications, including the study of metabolic pathways. ljmu.ac.uk The fluorine atom can also serve as a sensitive NMR probe for studying ligand-protein interactions. Furthermore, the isoquinoline nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a valuable feature in the design of ligands for metalloproteins or other biological receptors. The synthesis of mixed ligand complexes involving 8-hydroxyquinoline (B1678124), a related scaffold, demonstrates the utility of this class of compounds in coordination chemistry and ligand design. researchgate.net

Participation in Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and molecular design. These studies involve the systematic modification of a lead compound to understand how different structural features influence its biological activity. This compound is an ideal scaffold for such investigations due to its modifiable nature.

The core structure of this compound offers multiple avenues for systematic modification. The carboxylic acid group can be derivatized to explore the impact of different functional groups on target binding and cellular activity. For example, converting the carboxylic acid to a series of esters or amides can probe the importance of hydrogen bonding and steric bulk in the binding pocket.

Furthermore, the aromatic rings of the isoquinoline scaffold can be substituted with various chemical groups to explore the effects of electronics and lipophilicity on biological activity. SAR studies on quinoline-6-carboxylic acid derivatives have led to the identification of potent ectonucleotidase inhibitors, demonstrating the effectiveness of this approach. researchgate.net Similarly, SAR studies on quinoline-8-sulfonamides have been used to develop inhibitors of pyruvate (B1213749) kinase M2, a key enzyme in cancer metabolism. mdpi.com

| Scaffold | Modification Site | Investigated Property | Biological Target | Reference |

| Quinoline-6-carboxylic acid | Carboxylic acid and aromatic ring | Structure-activity relationship | Ectonucleotidases | researchgate.net |

| Quinoline-8-sulfonamide | Aromatic ring | Structure-activity relationship | Pyruvate Kinase M2 | mdpi.com |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. The fluorine atom in this compound can significantly influence its biological profile.

Key effects of fluorine substitution include:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the compound in the body.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

pKa Modulation: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect the ionization state of the molecule and its interactions with biological targets.

The strategic placement of fluorine is a key consideration in the design of bioactive compounds, and this compound provides a valuable platform for exploring these effects.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structure of this compound, with its hydrogen bond donor (carboxylic acid) and acceptor (isoquinoline nitrogen) sites, as well as the potential for π-π stacking interactions, makes it a promising candidate for the construction of supramolecular architectures.

The formation of supramolecular structures based on 8-hydroxyquinoline derivatives has been demonstrated, where non-covalent interactions such as π-π stacking and hydrogen bonding play a crucial role in the assembly of 3D architectures. nih.govnih.gov Similarly, the interactions of aromatic carboxylic acids with quinolin-8-ol have been shown to lead to the formation of proton-transfer compounds and well-defined crystal structures. researchgate.net These examples suggest that this compound could be utilized in crystal engineering to design novel solid-state materials with specific properties. researchgate.netnih.gov The fluorine atom can also introduce additional non-covalent interactions, such as fluorine-hydrogen bonds, which can further direct the self-assembly process.

Self-Assembly Principles Driven by Carboxylic Acid Hydrogen Bonding

The carboxylic acid moiety of this compound is a powerful functional group for directing the self-assembly of molecules through hydrogen bonding. Carboxylic acids can form robust and directional hydrogen bonds, typically leading to the formation of dimeric structures or extended one-dimensional chains. This predictable binding motif is a cornerstone of crystal engineering and the rational design of supramolecular architectures.

In the case of this compound, the interplay between the carboxylic acid hydrogen bonding and π-π stacking interactions of the isoquinoline rings can lead to the formation of complex and ordered supramolecular structures. The fluorine substituent can further influence these interactions through electrostatic and steric effects, providing an additional level of control over the final assembled architecture. The rational design and construction of hydrogen-bonded organic frameworks (HOFs) are crucial for their practical applications, and the principles of reticular chemistry can be employed to predict and design HOFs with specific topologies for targeted applications. rsc.org

Design of Host-Guest Systems and Molecular Recognition Assemblies

The structured cavity and functional groups of molecules derived from or incorporating the this compound scaffold can be exploited in the design of host-guest systems. These systems are fundamental to the field of molecular recognition, where a host molecule selectively binds a specific guest molecule. The recognition and sensing of molecules like dicarboxylic acids are of significant interest for various applications, including medical diagnostics and environmental monitoring. rsc.org

The isoquinoline nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as a hydrogen bond donor. This dual functionality allows for the creation of binding pockets that are complementary in size, shape, and chemical nature to target guest molecules. The fluorine atom can contribute to the binding affinity and selectivity through non-covalent interactions such as halogen bonding or by modifying the electronic properties of the aromatic system. The development of synthetic receptors for various types of carboxylic acids highlights the importance of molecular recognition in this area.

Development of Research Tools and Functional Materials

The distinct photophysical and chemical properties of the this compound core are leveraged in the development of sophisticated research tools and advanced functional materials.

Fluorescent Probes for Chemical Detection

Derivatives of isoquinoline and related quinoline (B57606) structures are well-known for their fluorescent properties. The rigid, planar structure of the isoquinoline ring system often leads to high quantum yields of fluorescence. The emission properties can be finely tuned by the introduction of substituents. In this compound, the fluorine atom and the carboxylic acid group can modulate the fluorescence emission wavelength and intensity.

This tunability makes its derivatives promising candidates for the development of fluorescent probes for the detection of various chemical species. For instance, the carboxylic acid group can be functionalized to introduce specific recognition sites for metal ions, anions, or small organic molecules. Upon binding to the target analyte, a change in the fluorescence signal (e.g., quenching or enhancement) can be observed, allowing for sensitive and selective detection. Quinoline-based fluororeceptors have been successfully designed for the detection of hydroxy carboxylic acids. beilstein-journals.org

| Probe Type | Target Analyte | Detection Principle |

| Quinoline-based fluororeceptors | Hydroxy carboxylic acids | Monomer emission quenching followed by excimer emission upon hydrogen bond-mediated complexation. beilstein-journals.org |

| 8-Amidoquinoline derivatives | Zinc Ions | Enhanced fluorescence upon chelation. |

Applications in the Synthesis of Materials with Specific Properties

The ability of this compound to participate in directed self-assembly makes it a valuable component in the synthesis of functional materials. The formation of ordered structures through hydrogen bonding and π-π stacking can lead to materials with interesting optical, electronic, or porous properties.

For example, the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can be used to create materials with tailored pore sizes and functionalities. The fluorine atoms can enhance the thermal and chemical stability of these materials and can also influence their adsorption and catalytic properties. The proton transfer from a carboxylic acid to a heterocyclic amine is a known phenomenon that can be utilized in creating such materials. researchgate.net

Mechanistic Investigations in Biological Systems (In Vitro Research)

In the realm of biochemistry and medicinal chemistry, understanding the interactions between small molecules and biological macromolecules is paramount. This compound and its derivatives serve as valuable tools for these in vitro investigations.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-Fluoroisoquinoline-8-carboxylic acid and its derivatives is poised to align with the principles of green chemistry, moving away from traditional methods that often require harsh conditions and generate significant waste. niscpr.res.intandfonline.com Research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas of exploration include:

C-H Bond Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis. chemistryviews.org Future methodologies could focus on the direct, late-stage fluorination or carboxylation of an isoquinoline (B145761) backbone, or the cyclization of precursors via transition-metal-catalyzed C-H activation, thereby reducing the number of synthetic steps and the need for pre-functionalized starting materials. niscpr.res.inchemistryviews.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. rsc.org Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and reduced environmental impact compared to batch processing. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may identify or engineer enzymes capable of catalyzing key steps in the formation of the fluoroisoquinoline scaffold, offering high selectivity under mild, aqueous conditions. rsc.org

Sustainable Catalysts and Solvents: A significant push is being made to replace precious metal catalysts (like palladium or rhodium) with more abundant and less toxic alternatives, such as iron, copper, or manganese. researchgate.net Furthermore, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) or solvent-free reaction conditions is being explored to minimize environmental harm. niscpr.res.intandfonline.com

| Approach | Description | Potential Advantages |

|---|---|---|

| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-activated substrates. chemistryviews.org | Increases atom economy, reduces synthetic steps. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control. rsc.org | Improved safety, scalability, and yield. rsc.org |

| Biocatalysis | Utilization of enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. rsc.org |

| Sustainable Catalysis | Employing earth-abundant metals and greener solvents. researchgate.net | Reduced cost, lower toxicity, and decreased environmental impact. niscpr.res.intandfonline.com |

Advanced In Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing the synthesis of this compound. Advanced in situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time reaction monitoring. mt.com

Future research will likely involve the application of:

Time-resolved In Situ (TRIS) Monitoring: Techniques such as synchrotron X-ray diffraction and Raman spectroscopy can provide real-time structural and kinetic data, even in solvent-free mechanochemical reactions. birmingham.ac.uk

In Situ FTIR and NMR Spectroscopy: These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling. spectroscopyonline.comrsc.org This provides invaluable data for kinetic modeling and mechanism elucidation, helping to identify reaction bottlenecks and optimize conditions for yield and purity. mt.com

By observing the reaction as it happens, chemists can gain insights that are impossible to obtain from traditional offline analysis, leading to more robust and efficient synthetic processes. spectroscopyonline.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comnih.gov For a scaffold like this compound, these computational tools offer immense potential.

Emerging opportunities include:

De Novo Drug Design: AI algorithms can design novel derivatives of this compound with optimized properties. By learning from vast datasets of chemical structures and biological activities, these models can propose new molecules predicted to have high efficacy and selectivity for specific biological targets. mdpi.com

Predictive Synthesis: ML models can predict the outcomes of chemical reactions, suggesting optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts. cam.ac.uk This can significantly reduce the time and resources spent on experimental optimization.

Property Prediction: AI can be used to predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. This allows for the in silico screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Recently developed frameworks like SPARROW can even integrate synthetic cost into the optimization process, identifying candidates that are not only promising but also cost-effective to produce. mit.edu

Development of Stereoselective Synthetic Methodologies

While this compound itself is achiral, many of its most promising applications, particularly in medicine, will involve the synthesis of chiral derivatives. The biological activity of a molecule can be highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods is a critical future direction. acs.org

Research in this area will focus on:

Asymmetric Catalysis: The design of new chiral catalysts (metal-based or organocatalysts) that can control the formation of specific stereoisomers during the synthesis of tetrahydroisoquinoline derivatives or the addition of substituents to the isoquinoline core.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the final molecule.

Diastereoselective Reactions: Improving existing synthetic strategies, such as the Pictet-Spengler or Bischler-Napieralski reactions, to favor the formation of one diastereomer over another when creating multiple stereocenters. acs.org

The ability to selectively synthesize specific enantiomers or diastereomers of complex derivatives will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Expansion into New Research Applications as a Privileged Scaffold

The isoquinoline and quinoline (B57606) cores are widely recognized as "privileged scaffolds" in medicinal chemistry. rsc.orgnih.govresearchgate.net This means their structural framework is capable of binding to a variety of biological targets, making them a rich source for drug discovery. nih.govrsc.org The addition of fluorine and a carboxylic acid group to the isoquinoline core of this compound further enhances its potential.

Future research will likely expand its applications into new areas:

Targeted Drug Development: The carboxylic acid group can be used as a handle for further functionalization, allowing the attachment of other pharmacophores or targeting moieties. This could lead to the development of highly specific kinase inhibitors, anticancer agents, or antimicrobial compounds. nih.govresearchgate.net

Bioisosteric Replacement: The fluorinated isoquinoline carboxylic acid scaffold could serve as a bioisostere for other chemical groups in known drugs, potentially improving their metabolic stability, binding affinity, or pharmacokinetic profile. rsc.org

Materials Science: Beyond medicine, functionalized isoquinolines have potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of novel polymers. The unique electronic properties conferred by the fluorine atom could be particularly advantageous in this context.

The versatility of the this compound structure ensures its continued relevance and opens up a wide range of possibilities for future scientific discovery and innovation across multiple disciplines. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Fluoroisoquinoline-8-carboxylic acid, and what mechanistic considerations govern their efficiency?

- Answer: Common synthetic routes involve fluorination and carboxylation strategies. For example:

- Direct fluorination : Fluorine introduction via electrophilic substitution (e.g., using Selectfluor™) on pre-functionalized isoquinoline precursors .

- Carboxylation : Post-fluorination carboxyl group introduction via metal-catalyzed carbonylation or hydrolysis of nitrile intermediates .

- Multi-step synthesis : Use of protecting groups (e.g., Boc) to stabilize reactive intermediates, as seen in analogous quinoline syntheses .

- Critical factors: Reaction temperature (often 60–100°C), inert atmospheres (N₂/Ar) to prevent oxidation, and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. How is the structural integrity of this compound validated during synthesis?

- Answer: Analytical techniques include:

- NMR spectroscopy : To confirm fluorine substitution (¹⁹F NMR) and carboxyl group positioning (¹H/¹³C NMR) .

- HPLC-MS : For purity assessment (>98%) and molecular weight verification .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Answer: Key optimization strategies:

- Temperature control : Lowering reaction temperatures during fluorination reduces side-product formation (e.g., di-fluorinated byproducts) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for carboxylation .

- Catalyst tuning : Palladium complexes with electron-deficient ligands improve cross-coupling yields in carboxylation steps .

- Table : Comparison of synthetic methods:

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Direct fluorination | 65–75 | Selectfluor™, 80°C, DMF | |

| Multi-step (Boc-protected) | 82 | Pd(OAc)₂, 60°C, N₂ atmosphere |

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies arise from structural variations (e.g., substituent positions) and assay conditions. Resolving strategies include:

- Structure-activity relationship (SAR) studies : Systematic modification of fluorine and carboxyl group positions to isolate bioactive motifs .

- Comparative bioassays : Parallel testing of derivatives against identical biological targets (e.g., kinase inhibition assays) .

- Computational modeling : Molecular docking to predict binding affinities and rationalize divergent activity data .

Q. How does the electronic profile of this compound influence its reactivity in medicinal chemistry applications?

- Answer: The fluorine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. The carboxyl group enables hydrogen bonding with target proteins. Key applications:

- Enzyme inhibition : Fluorine’s electron-withdrawing effect stabilizes transition states in protease inhibitors .

- Metal coordination : Carboxylate moiety chelates metal ions (e.g., Zn²⁺ in metalloenzyme inhibitors) .

Methodological Guidelines

-

Synthetic Best Practices :

-

Data Analysis :

- Apply multivariate statistical methods (e.g., PCA) to correlate structural features with bioactivity .

- Validate computational models with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.